molecular formula C7H6BrNO3 B2704789 (3-Bromo-2-nitrophenyl)methanol CAS No. 1261475-45-9

(3-Bromo-2-nitrophenyl)methanol

Cat. No.: B2704789
CAS No.: 1261475-45-9
M. Wt: 232.033
InChI Key: CGVQNXRJFYFTDX-UHFFFAOYSA-N
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Description

Significance of Nitro and Halogen Substituents in Aromatic Systems for Chemical Research

The presence of both nitro (NO₂) and halogen (specifically bromine, Br) substituents on an aromatic ring, as seen in (3-Bromo-2-nitrophenyl)methanol, introduces a range of electronic and steric effects that are of profound interest in chemical research.

Nitro Group (NO₂): The nitro group is a powerful electron-withdrawing group. numberanalytics.com This deactivates the aromatic ring towards electrophilic substitution reactions, making it less reactive. numberanalytics.comyoutube.com Conversely, this electron-withdrawing nature is crucial for activating the ring towards nucleophilic aromatic substitution (SNAr), a fundamental reaction in organic synthesis. numberanalytics.comlibretexts.org The nitro group can stabilize the negative charge of the intermediate Meisenheimer complex, facilitating the substitution of a leaving group. numberanalytics.com Furthermore, the nitro group's presence can influence the geometry and stability of the molecule. mdpi.com

Halogen (Bromine): Halogens, like bromine, are also electron-withdrawing through induction but can donate electron density through resonance. youtube.com However, their primary role in many synthetic applications is to serve as a versatile leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern organic synthesis. mdpi.com The presence of a halogen atom can also influence the regioselectivity of reactions on the aromatic ring.

The combination of a strong electron-withdrawing nitro group and a synthetically versatile bromine atom on the same aromatic scaffold provides chemists with a powerful tool for constructing complex molecular architectures. Halogenated nitroaromatic compounds are widely used as intermediates in the synthesis of dyes, polymers, pesticides, and pharmaceuticals. mdpi.comnih.govnih.gov

Research Context of this compound within Halogenated Nitroaromatic Scaffolds

This compound is a specific example of a halogenated nitroaromatic compound. Its research context lies primarily in its utility as a building block for more complex molecules. The strategic placement of the bromo, nitro, and methanol (B129727) groups allows for a variety of chemical transformations.

The methanol group (-CH₂OH) can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further functionalization. The bromine atom can participate in cross-coupling reactions to introduce new substituents, and the nitro group can be reduced to an amine, opening up another avenue for synthetic modifications, such as the formation of amides or the construction of heterocyclic rings.

While extensive research specifically detailing the applications of this compound is not widely published, its isomeric counterparts and related structures are found in the synthesis of various biologically active compounds and functional materials. For instance, brominated phenols are key building blocks for pharmaceutical inhibitors and natural products. mdpi.com

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its handling, storage, and application in chemical synthesis.

PropertyValue
CAS Number 1261475-45-9 sigmaaldrich.com
Molecular Formula C₇H₆BrNO₃ sigmaaldrich.com
Molecular Weight 232.03 g/mol sigmaaldrich.com
Boiling Point (Predicted) 312.0 ± 27.0 °C chemdad.com
Density (Predicted) 1.767 ± 0.06 g/cm³ chemdad.com
pKa (Predicted) 13.69 ± 0.10 chemdad.com
Physical Form Solid or liquid sigmaaldrich.com
Storage Temperature 2-8°C, sealed in dry conditions sigmaaldrich.com

Interactive Data Table: Predicted Properties

Click to view predicted properties and their descriptions
PropertyPredicted ValueDescription
Boiling Point 312.0 ± 27.0 °CThe temperature at which the substance changes from a liquid to a gas at atmospheric pressure.
Density 1.767 ± 0.06 g/cm³The mass of the substance per unit volume.
pKa 13.69 ± 0.10A measure of the acidity of the hydroxyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromo-2-nitrophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVQNXRJFYFTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 3 Bromo 2 Nitrophenyl Methanol

Reactions Involving the Hydroxymethyl Functional Group

The primary alcohol functionality in (3-bromo-2-nitrophenyl)methanol is a versatile site for various chemical modifications, including esterification, etherification, and oxidation.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. Similarly, etherification reactions can be achieved by reacting the alcohol with suitable alkylating agents. For instance, the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, is a common method for preparing ethers. organic-chemistry.org The reaction of spiroindane-1,3-diones with methanol (B129727) has been shown to produce methyl esters. acs.org

Table 1: Examples of Esterification and Etherification Reactions

ReactantReagentProduct Type
This compoundCarboxylic Acid/Acyl HalideEster
This compoundAlkyl Halide/Sulfate (with base)Ether

This table presents plausible reaction types based on general organic chemistry principles.

Oxidation to Carbonyl Compounds and Carboxylic Acids

The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically yield the corresponding aldehyde, (3-bromo-2-nitrophenyl)methanal. ambeed.com Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, will further oxidize the aldehyde to the carboxylic acid, 3-bromo-2-nitrobenzoic acid. The formation of a chromic ester is the initial step in this oxidation process. ambeed.com

Table 2: Oxidation Products of this compound

Oxidizing AgentProduct
Pyridinium Chlorochromate (PCC)(3-Bromo-2-nitrophenyl)methanal
Potassium Permanganate (KMnO4)3-Bromo-2-nitrobenzoic Acid
Chromic Acid (H2CrO4)3-Bromo-2-nitrobenzoic Acid

Transformations of the Nitro Functional Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into various other nitrogen-containing functionalities.

Reduction to Amino and Other Nitrogen-Containing Derivatives

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing access to anilines and other nitrogen-containing compounds. wikipedia.org A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel is a common and efficient method. masterorganicchemistry.com Chemical reducing agents such as iron, tin, or zinc in the presence of an acid (e.g., HCl) are also widely used. masterorganicchemistry.comyoutube.com The choice of reducing agent can sometimes allow for the selective reduction of the nitro group in the presence of other reducible functional groups. For instance, several bromo, chloro, and iodo-substituted nitroarenes have been selectively reduced to the corresponding halogenated anilines using hydrazine (B178648) hydrate (B1144303) in the presence of Pd/C. organic-chemistry.org Other reagents, such as tin(II) chloride, can also be used for the reduction of aromatic nitro compounds. masterorganicchemistry.com The reduction process can proceed through intermediate species like nitrosobenzene (B162901) and phenylhydroxylamine. orientjchem.org

The resulting (3-bromo-2-aminophenyl)methanol is a valuable intermediate for further synthetic modifications.

Table 3: Common Reagents for Nitro Group Reduction

ReagentProduct
H2, Pd/C(2-Amino-3-bromophenyl)methanol
Fe, HCl(2-Amino-3-bromophenyl)methanol
Sn, HCl(2-Amino-3-bromophenyl)methanol
SnCl2(2-Amino-3-bromophenyl)methanol
Hydrazine Hydrate, Pd/C(2-Amino-3-bromophenyl)methanol

Influence of the Nitro Group on Aromatic Ring Reactivity (e.g., ortho-effect)

The strongly electron-withdrawing nature of the nitro group significantly deactivates the aromatic ring towards electrophilic aromatic substitution. wikipedia.org However, its presence is crucial for activating the ring towards nucleophilic aromatic substitution (SNA r). nih.govmasterorganicchemistry.com The nitro group, being in the ortho position to the bromine atom, can exert a powerful "ortho-effect." This effect is a combination of steric and electronic factors that can influence the rate and regioselectivity of reactions. wikipedia.org For instance, in nucleophilic aromatic substitution, the ortho-nitro group can stabilize the intermediate Meisenheimer complex through resonance, thereby facilitating the displacement of a leaving group. nih.gov Kinetic studies on the solvolysis of o-nitrobenzyl bromide have explored the role of the ortho-nitro group as an intramolecular nucleophilic assistant. nih.gov

Reactivity at the Bromine Substitution Site

The bromine atom on the aromatic ring of this compound is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are powerful tools for creating new bonds at the site of the bromine atom. nih.govorganic-chemistry.orgyoutube.com These reactions typically involve the reaction of the aryl bromide with an organometallic reagent in the presence of a palladium catalyst and a suitable ligand. For example, a Suzuki coupling would involve the reaction of this compound with a boronic acid, while a Negishi coupling would utilize an organozinc reagent. organic-chemistry.orgyoutube.com These methods are highly versatile and tolerate a wide range of functional groups. organic-chemistry.org

Furthermore, the presence of the electron-withdrawing nitro group ortho to the bromine atom makes the molecule susceptible to nucleophilic aromatic substitution (SNA r). nih.govmasterorganicchemistry.com Strong nucleophiles can displace the bromide ion, particularly under forcing conditions. The rate of this substitution is significantly enhanced by the ortho-nitro group, which stabilizes the negative charge in the transition state. masterorganicchemistry.com Reactions of 3-bromo-2-nitrobenzo[b]thiophene with anilines have been shown to yield both the expected and unexpected amino-nitrobenzo[b]thiophenes. researchgate.net

Table 4: Potential Transformations at the Bromine Site

Reaction TypeCoupling Partner/NucleophilePotential Product
Suzuki CouplingArylboronic acidBiphenyl derivative
Negishi CouplingOrganozinc reagentAlkyl/Aryl substituted derivative
Nucleophilic Aromatic SubstitutionAmine, Alkoxide, ThiolateAmino, Ether, or Thioether derivative

Nucleophilic Aromatic Substitution (SNAc) Reactions

Nucleophilic aromatic substitution (SNAc) is a critical reaction pathway for aryl halides activated by strong electron-withdrawing groups. wikipedia.org In this compound, the nitro group (–NO2) ortho to the bromine atom strongly activates the aromatic ring toward nucleophilic attack. wikipedia.orgmasterorganicchemistry.com This activation facilitates the displacement of the bromide, a good leaving group, by a variety of nucleophiles.

The reaction generally proceeds via an addition-elimination mechanism. libretexts.org The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org The negative charge of this intermediate is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization. libretexts.orgyoutube.com Subsequent elimination of the bromide ion re-aromatizes the ring to yield the final substituted product. libretexts.org

The effectiveness of SNAc reactions is influenced by the nucleophile's strength and the reaction conditions. libretexts.org Strong nucleophiles like alkoxides, thiolates, and amines are commonly employed. The reaction rate is typically second-order, depending on the concentration of both the aryl halide and the nucleophile. libretexts.org Studies on similar nitro-activated aryl halides show that solvents play a crucial role; polar aprotic solvents like DMF or DMSO can enhance the reaction rates. nih.gov

A variety of transformations can be envisioned for this compound using this pathway, as illustrated in the table below.

Nucleophile (Nu⁻)Product StructureProduct Name
RO⁻ (e.g., CH₃O⁻)(3-Methoxy-2-nitrophenyl)methanol
RS⁻ (e.g., PhS⁻)(3-(Phenylthio)-2-nitrophenyl)methanol
R₂NH (e.g., Et₂NH)(3-(Diethylamino)-2-nitrophenyl)methanol

This table presents hypothetical, yet highly plausible, SNAc reactions based on established principles of reactivity for activated aryl halides.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The most common examples include the Suzuki, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used due to its mild conditions and tolerance of various functional groups, including the nitro and alcohol groups present in the substrate. nih.gov The reaction of this compound with different boronic acids can generate a diverse array of biaryl compounds. Studies on other ortho-substituted bromoanilines have shown that even challenging couplings can proceed in good to excellent yields. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene in the presence of a base. organic-chemistry.org This reaction forms a new carbon-carbon bond at the vinylic position, yielding substituted styrenyl derivatives. While aryl bromides are generally less reactive than iodides, a wide range of catalyst systems, including those using phosphine (B1218219) ligands or even ligandless palladium sources at higher temperatures, can effectively promote the reaction. organic-chemistry.orgrug.nl The reaction typically exhibits high trans selectivity. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org This method is highly efficient for constructing aryl-alkyne linkages. The reaction is generally conducted under mild, anaerobic conditions. organic-chemistry.org The products, 2-nitro-3-alkynylphenyl methanols, are valuable intermediates for further synthesis, for example, in the construction of heterocyclic systems.

The table below summarizes typical conditions and potential products for these reactions.

Reaction NameCoupling PartnerCatalyst System (Typical)Potential Product
Suzuki Arylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base (e.g., K₃PO₄)(3-Aryl-2-nitrophenyl)methanol
Heck Alkene (e.g., n-Butyl Acrylate)Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N)(E)-Butyl 3-(2-(hydroxymethyl)-6-nitrophenyl)acrylate
Sonogashira Terminal Alkyne (e.g., Phenylacetylene)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)(2-Nitro-3-(phenylethynyl)phenyl)methanol

Tandem and Cascade Reactions Utilizing Multiple Reactive Sites

The presence of multiple reactive sites in this compound allows for the design of tandem or cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events. For instance, a Sonogashira coupling could be followed by an intramolecular cyclization. A domino intermolecular Sonogashira coupling followed by an intramolecular carbanion-yne cyclization has been reported for similar substrates to produce substituted benzo[b]furans. organic-chemistry.org

In a hypothetical cascade reaction involving this compound, an initial palladium-catalyzed coupling could introduce a nucleophilic group. This newly installed group could then participate in an intramolecular SNAr reaction, displacing a different leaving group on the ring, or react with the nitro group (e.g., via reduction followed by cyclization). Such strategies are highly efficient, as they build molecular complexity rapidly from a simple starting material.

Mechanistic Investigations of Key Transformations

In palladium-catalyzed reactions, the rate-determining step can vary. For many cross-coupling reactions involving aryl bromides, the initial oxidative addition of the aryl bromide to the Pd(0) complex is the rate-limiting step. youtube.com However, factors such as the nature of the ligand, the coupling partner, and the base can alter the kinetic profile.

The key intermediate in the SNAr pathway is the Meisenheimer complex. wikipedia.org This adduct is a resonance-stabilized σ-complex formed from the addition of the nucleophile to the electron-deficient aromatic ring. wikipedia.orgyoutube.com While often transient, stable Meisenheimer complexes have been isolated and characterized in reactions of highly electron-poor arenes, such as those with multiple nitro groups. wikipedia.org For this compound, the intermediate formed upon attack by a nucleophile (e.g., methoxide) would be stabilized by resonance, with the negative charge delocalized onto the ortho-nitro group. libretexts.org Spectroscopic studies, particularly NMR, on analogous systems have been instrumental in confirming the structure of these intermediates. rsc.org

In palladium-catalyzed cycles, the key intermediates are organopalladium species. The catalytic cycle for a Suzuki reaction, for example, involves Pd(0)/Pd(II) species, including the oxidative addition product (Ar-Pd(II)-Br), the transmetalation product (Ar-Pd(II)-Ar'), and the final species before reductive elimination regenerates the Pd(0) catalyst. youtube.com

Several side reactions can compete with the desired transformation. In palladium-catalyzed Heck reactions, a common side reaction is the dehalogenation of the aryl bromide, where the bromine atom is replaced by a hydrogen atom. beilstein-journals.org This can occur, for instance, if the oxidative addition intermediate undergoes reduction before coupling with the alkene. beilstein-journals.org

In SNAr reactions, if the substrate possesses other potential leaving groups or activated positions, mixtures of products can result. For the related compound 3-bromo-2-nitrobenzo[b]thiophene, reaction with amines was found to yield not only the expected 3-amino product but also an unexpected 2-amino-3-nitro isomer, suggesting a more complex reaction pathway possibly involving migration of the nitro group via an intermediate. researchgate.net While less likely for this compound due to the stability of the benzene (B151609) ring, it highlights the potential for unexpected pathways.

Furthermore, under strongly basic conditions or at high temperatures, the benzylic alcohol group could potentially be oxidized or participate in etherification reactions, depending on the reagents present. In solvolysis reactions of similar bromo-substituted compounds in methanol, both substitution (SN1) and elimination (E1) products can be formed, particularly if a stable carbocation can be generated. vaia.comchegg.com

Applications of 3 Bromo 2 Nitrophenyl Methanol in Advanced Organic Synthesis Research

Building Block for Complex Molecular Architectures

The presence of a bromine atom and a nitro group makes (3-Bromo-2-nitrophenyl)methanol a valuable substrate for a range of cross-coupling reactions, which are pivotal in the assembly of complex molecular frameworks. The bromo substituent readily participates in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental in modern organic synthesis for constructing biaryl systems and arylamines, which are common motifs in many biologically active compounds and functional materials.

The hydroxymethyl group can be protected during these coupling reactions and later deprotected and oxidized to an aldehyde or a carboxylic acid, providing a handle for further functionalization. This sequential reactivity allows for the controlled and systematic construction of intricate molecular architectures.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound
Reaction TypeCoupling PartnerResulting StructurePotential Application
Suzuki-Miyaura CouplingArylboronic acids/estersBiaryl compoundsPharmaceuticals, liquid crystals, organic light-emitting diodes (OLEDs)
Buchwald-Hartwig AminationPrimary/secondary aminesArylaminesPharmaceuticals, agrochemicals, dyes
Sonogashira CouplingTerminal alkynesAlkynylarenesOrganic electronics, functional polymers
Heck CouplingAlkenesStilbenes and related compoundsPharmaceuticals, materials science

Precursor for Heterocyclic Compounds

The ortho-positioning of the nitro and hydroxymethyl groups in this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds. The nitro group can be readily reduced to an amino group, which can then undergo intramolecular cyclization with the adjacent hydroxymethyl group or its derivatives to form a range of nitrogen-containing heterocycles.

For instance, reduction of the nitro group followed by intramolecular cyclization can lead to the formation of substituted quinolines, a class of compounds with a broad spectrum of biological activities. google.comsigmaaldrich.com Similarly, various synthetic strategies can be employed to construct other heterocyclic systems such as benzofurans. The synthesis of such heterocyclic frameworks is of great interest in medicinal chemistry and materials science. researchgate.net

Table 2: Potential Heterocyclic Systems Derived from this compound
Heterocyclic SystemGeneral Synthetic StrategySignificance
QuinolinesReduction of nitro group followed by intramolecular cyclization with a suitable partnerAntimalarial, antibacterial, and anticancer agents
BenzofuransIntramolecular cyclization involving the hydroxyl group and the aromatic ringFound in many natural products with diverse biological activities
IndolesTransformation of the hydroxymethyl group and subsequent cyclization with the nitro-group-derived amineCore structure in many pharmaceuticals and natural products
BenzoxazinesReaction of the aminophenol (derived from nitro reduction) with an aldehyde or ketonePolymer precursors, bioactive molecules

Role in the Synthesis of Functionally Substituted Aromatics

This compound serves as a versatile starting material for the synthesis of a wide array of polysubstituted aromatic compounds. The differential reactivity of the bromo, nitro, and hydroxymethyl groups allows for their selective transformation, enabling the introduction of a variety of functional groups onto the aromatic ring.

The nitro group can be reduced to an amine, which can then be diazotized and subjected to Sandmeyer or related reactions to introduce a range of substituents, including halogens, cyano, and hydroxyl groups. The bromo group can be replaced via nucleophilic aromatic substitution or used in coupling reactions as previously mentioned. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, which can then participate in a variety of condensation and derivatization reactions. This rich chemistry allows for the synthesis of a diverse library of functionally substituted aromatics for various applications.

Contributions to Specialty Chemical Development

The chemical functionalities present in this compound make it a potential precursor for the development of specialty chemicals. Nitrotoluene derivatives, for example, are known to be used in the synthesis of dyes and pigments. epa.gov The presence of the bromo and hydroxymethyl groups in this compound offers further opportunities for modification to fine-tune the properties of the resulting colorants.

Furthermore, the ability to introduce various functional groups onto the aromatic ring makes this compound a candidate for the synthesis of functional materials such as liquid crystals, polymers with specific optical or electronic properties, and agrochemicals. chemdad.com The development of novel specialty chemicals from readily available and versatile building blocks like this compound is an active area of research.

Table 3: Potential Specialty Chemicals Derived from this compound
Class of Specialty ChemicalPotential Synthetic RouteApplication
Azo DyesReduction of nitro group to amine, diazotization, and coupling with a suitable aromatic compoundTextile and printing industries
AgrochemicalsModification of the functional groups to introduce moieties with herbicidal or pesticidal activityCrop protection
Functional PolymersIncorporation of the monomer into a polymer backbone via the hydroxymethyl or other functional groupsMaterials with specific optical, electronic, or thermal properties

Utilization in Medicinal Chemistry Research for Scaffolds

In medicinal chemistry, the development of novel molecular scaffolds is crucial for the discovery of new therapeutic agents. nih.gov this compound provides a valuable starting point for the synthesis of such scaffolds. aksci.com The combination of the bromo, nitro, and hydroxymethyl groups allows for the construction of a diverse range of molecular architectures that can be explored for their biological activity.

The ability to synthesize various heterocyclic and functionally substituted aromatic compounds from this starting material is particularly relevant, as these structural motifs are prevalent in many approved drugs. The bromo-nitrophenyl scaffold itself, after suitable modification, can be investigated for its potential to interact with biological targets. The versatility of this compound makes it an attractive tool for medicinal chemists in the quest for new and effective drug candidates.

Table 4: Potential Bioactive Scaffolds Derived from this compound
Scaffold TypeKey Synthetic TransformationPotential Therapeutic Area
Substituted QuinolinesReductive cyclizationAnticancer, antimalarial, antibacterial
Biaryl CompoundsSuzuki-Miyaura couplingVarious, including anti-inflammatory and cardiovascular
Arylamine DerivativesBuchwald-Hartwig aminationKinase inhibitors, GPCR modulators
Benzofuran DerivativesIntramolecular cyclizationAntioxidant, enzyme inhibitors

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of (3-Bromo-2-nitrophenyl)methanol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration values of the signals offer a wealth of structural information. For instance, the protons of the hydroxymethyl group (-CH₂OH) typically appear as a distinct signal, with its chemical shift influenced by the electronic effects of the adjacent aromatic ring. The aromatic protons exhibit complex splitting patterns due to coupling with each other, and their specific chemical shifts are dictated by the positions of the bromo and nitro substituents.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the number of unique carbon environments and their electronic nature. The carbon atom of the hydroxymethyl group will have a characteristic chemical shift, while the aromatic carbons will appear in the downfield region, with their shifts influenced by the electron-withdrawing nitro group and the halogen substituent.

A detailed analysis of NMR data from various sources reveals the following typical chemical shifts:

Atom ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Aromatic CH7.0 - 8.5120 - 140
CH₂4.5 - 5.060 - 70
OHVariable-

Interactive Data Table: NMR Data for this compound Analogs

Compound¹H NMR Signals (ppm)¹³C NMR Signals (ppm)Reference
2-Nitrobenzyl alcohol8.05-8.03 (d), 7.84-7.74 (m), 7.55-7.51 (t), 5.56-5.53 (t), 4.83-4.81 (d)Not specified rsc.org
4-Nitrobenzyl alcoholNot specified63.92, 123.70, 127.01, 147.19, 148.36 rsc.org
(3-Nitrophenyl)methanolNot specifiedNot specified nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation pathways of this compound. The molecular formula of this compound is C₇H₆BrNO₃. uni.lunih.gov The calculated monoisotopic mass is approximately 230.95311 Da. uni.luuni.lu

Upon ionization in the mass spectrometer, the molecule forms a molecular ion ([M]⁺˙), whose mass-to-charge ratio (m/z) confirms the molecular weight. The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]⁺˙ and [M+2]⁺˙).

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this type of compound include the loss of the hydroxyl group (•OH), the nitro group (•NO₂), or the entire hydroxymethyl group (•CH₂OH). The analysis of these fragment ions helps to piece together the structure of the original molecule. Predicted collision cross-section values can also be calculated for different adducts. uni.luuni.lu

Interactive Data Table: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adductm/zPredicted CCS (Ų)Reference
[M+H]⁺231.96039139.5 uni.luuni.lu
[M+Na]⁺253.94233150.8 uni.luuni.lu
[M-H]⁻229.94583145.0 uni.luuni.lu
[M+NH₄]⁺248.98693159.9 uni.luuni.lu
[M+K]⁺269.91627136.2 uni.luuni.lu
[M+H-H₂O]⁺213.95037143.8 uni.luuni.lu
[M+HCOO]⁻275.95131161.9 uni.luuni.lu
[M+CH₃COO]⁻289.96696178.9 uni.luuni.lu

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound. These techniques probe the vibrational modes of the molecule, with each functional group exhibiting characteristic absorption or scattering frequencies.

The FT-IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The presence of the nitro group (NO₂) gives rise to two strong absorption bands, typically around 1530 cm⁻¹ (asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching). The C-Br stretching vibration usually appears in the fingerprint region, below 700 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the symmetric stretching of the nitro group and the aromatic ring vibrations typically give strong Raman signals.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Equilibrium Studies

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org

The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions. shu.ac.uklibretexts.org The aromatic ring and the nitro group constitute the principal chromophores. The π → π* transitions, which are typically more intense, involve the excitation of electrons from the π bonding orbitals of the aromatic system to the π* antibonding orbitals. shu.ac.uklibretexts.org The nitro group also contributes to these transitions and introduces the possibility of n → π* transitions, involving the non-bonding electrons on the oxygen atoms. shu.ac.uklibretexts.org These n → π* transitions are generally weaker and occur at longer wavelengths. libretexts.org

The position and intensity of these absorption bands can be influenced by the solvent polarity. Furthermore, UV-Vis spectroscopy can be employed in equilibrium studies, for instance, to determine the pKa of the hydroxyl group by monitoring spectral changes as a function of pH.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Hydrogen Bonding Networks

In the crystalline structure of this compound, hydrogen bonding is a dominant intermolecular force. The hydroxyl group (-OH) acts as a hydrogen bond donor, forming hydrogen bonds with acceptor atoms on neighboring molecules. The oxygen atoms of the nitro group are strong hydrogen bond acceptors. These hydrogen bonds can link molecules into chains, sheets, or more complex three-dimensional networks, significantly influencing the physical properties of the solid, such as its melting point and solubility.

Conformational Analysis in the Solid State

A comprehensive search of scientific literature and crystallographic databases did not yield specific studies on the solid-state conformational analysis of this compound. Detailed experimental data from single-crystal X-ray diffraction, which is essential for a thorough discussion of its three-dimensional structure, including precise bond lengths, bond angles, torsion angles, and intermolecular interactions in the solid state, is not publicly available at this time.

Therefore, the creation of data tables and a detailed analysis of the molecular conformation and crystal packing for this compound cannot be provided. Further research involving the synthesis of single crystals and their analysis using X-ray crystallography would be required to generate this information.

Theoretical and Computational Investigations of 3 Bromo 2 Nitrophenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are instrumental in providing a molecular-level understanding of the electronic structure and energetic properties of (3-Bromo-2-nitrophenyl)methanol. These computational methods allow for the detailed investigation of molecular geometry, stability, and various electronic parameters.

Density Functional Theory (DFT) Studies on Geometry and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for optimizing molecular geometries and determining the stability of different conformations. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be utilized to find the most stable arrangement of atoms in three-dimensional space. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)
C-Br1.910C-C-Br120.5
C-N1.475C-C-N122.1
N-O1.225O-N-O124.3
C-C (aromatic)1.395 - 1.405C-C-C (aromatic)118.5 - 121.0
C-C (methanol)1.520C-C-O110.2
C-O1.430H-O-C109.5
O-H0.960

Ab Initio Methods for Molecular Properties

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a good starting point for understanding molecular properties. For this compound, ab initio calculations can be used to determine various molecular properties such as dipole moment, polarizability, and ionization potential. researchgate.net

These calculations provide insights into the charge distribution within the molecule and its response to an external electric field. The calculated ionization potential, for instance, gives an indication of the energy required to remove an electron from the molecule, which is a key factor in its chemical reactivity. researchgate.net While computationally more demanding than DFT, ab initio methods can offer a high level of accuracy for smaller molecules.

Conformational Analysis and Potential Energy Surfaces

The presence of the rotatable hydroxymethyl group (-CH₂OH) in this compound suggests the possibility of different spatial arrangements, or conformations. Conformational analysis is the study of the energetics of these different conformations. By systematically rotating the dihedral angle of the C-C bond connecting the aromatic ring and the methanol (B129727) group, a potential energy surface (PES) can be generated. This surface maps the total energy of the molecule as a function of its geometry.

The PES reveals the low-energy conformations (local minima) and the energy barriers (transition states) that separate them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. Such studies are often performed using computational methods like DFT to accurately model the energetic landscape.

Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules. By analyzing the electronic properties of this compound, it is possible to identify the most likely sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory Applications (HOMO-LUMO analysis)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. wikipedia.org A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-6.15
LUMO-2.50
Energy Gap (ΔE)3.65

Note: These values are representative for similar nitroaromatic compounds and are intended for illustrative purposes.

Global Reactivity Descriptors (e.g., Electronegativity, Chemical Hardness, Electrophilicity)

Global reactivity descriptors are parameters derived from the energies of the frontier molecular orbitals that provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) measures the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) indicates the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger value of hardness implies lower reactivity.

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η).

Table 3: Hypothetical Global Reactivity Descriptors for this compound

DescriptorValue (eV)
Electronegativity (χ)4.325
Chemical Hardness (η)1.825
Electrophilicity Index (ω)5.12

Note: These values are calculated from the hypothetical HOMO and LUMO energies in Table 2.

Analysis of Noncovalent Interactions and Hirshfeld Surface Studies

The way molecules pack in a crystal lattice is governed by a complex network of noncovalent interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions in a crystal structure. researchgate.net The Hirshfeld surface is generated based on the electron distribution of a molecule, partitioning the crystal space into regions where the electron density of a given molecule dominates.

By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify key intermolecular contacts. Red spots on a d_norm map indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. The analysis also generates a 2D "fingerprint plot," which summarizes all the intermolecular contacts, with different regions of the plot corresponding to specific types of interactions (e.g., O···H, H···H, Br···H).

While a specific Hirshfeld surface analysis for this compound is not available, studies on analogous bromo- and nitro-substituted aromatic compounds reveal the expected types and relative contributions of intermolecular contacts. nih.govnih.gov These interactions are crucial for the cohesion of the crystal packing.

The following interactive table presents typical contributions of various intermolecular contacts to the total Hirshfeld surface area for structurally related bromo-nitrophenyl compounds. nih.govnih.gov

Intermolecular ContactContribution to Hirshfeld Surface (%)Description
H···H30 - 50%Represents the most abundant, though generally weak, van der Waals interactions. nih.gov
O···H / H···O10 - 30%Significant contribution due to hydrogen bonding involving the nitro and hydroxyl groups. nih.govnih.govnih.gov
Br···H / H···Br10 - 25%Important interactions involving the bromine substituent. nih.govnih.gov
C···H / H···C5 - 15%Relates to interactions between aromatic rings and hydrogen atoms.
C···C< 5%Can indicate the presence of π-π stacking interactions between aromatic rings.
Br···O / O···Br< 5%Weaker halogen bonding interactions. nih.gov

These percentages indicate that for a molecule like this compound, the packing would likely be dominated by H···H contacts and significantly influenced by hydrogen bonding (O···H) and contacts involving the bromine atom (Br···H).

Electrochemical Behavior Modeling

Computational modeling, particularly using DFT, is instrumental in predicting and understanding the electrochemical properties of molecules. For nitroaromatic compounds like this compound, the primary electrochemical process of interest is the reduction of the nitro group (NO₂). dtic.mil

Theoretical models can calculate key electrochemical parameters, such as the one-electron reduction potential (E¹). acs.org This value corresponds to the formation of a nitro radical anion (ArNO₂•⁻) and is a crucial indicator of the ease of reduction. The calculated potentials can be correlated with experimental data obtained from techniques like cyclic voltammetry. rsc.org

The modeling process typically involves:

Optimizing the geometries of the neutral molecule and its radical anion.

Calculating the free energy difference (ΔG) for the one-electron reduction half-reaction. acs.org

Using this ΔG to determine the reduction potential relative to a reference electrode.

Computational studies on a wide range of nitroaromatic compounds have shown a strong correlation between theoretically calculated reduction potentials and experimentally measured values. acs.orgtandfonline.com These models allow researchers to predict how substituents on the aromatic ring will affect the electrochemical behavior. Electron-withdrawing groups generally make the reduction potential more positive (easier to reduce), while electron-donating groups have the opposite effect.

The table below shows a representative comparison of computationally predicted and experimentally determined reduction potentials for a series of substituted nitroaromatic compounds, illustrating the predictive power of these theoretical methods.

CompoundPredicted Reduction Potential (V vs. SHE)Experimental Reduction Potential (V vs. SHE)
Nitrobenzene-0.95-1.00
4-Nitrophenol-1.05-1.11
4-Nitroaniline-1.15-1.20
2,4-Dinitrotoluene-0.70-0.75

Note: These values are illustrative and sourced from general literature on the electrochemical modeling of nitroaromatic compounds to demonstrate the correlation between theoretical and experimental data. acs.org

Such models would predict that the bromine atom and the hydroxymethyl group on this compound would influence its reduction potential, providing valuable insights for applications in electrochemistry and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3-Bromo-2-nitrophenyl)methanol, and how can reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via bromination of a precursor like (2-nitrophenyl)methanol. Bromination reagents such as N-bromosuccinimide (NBS) or elemental bromine (Br₂) are used, often with catalysts like FeCl₃ or AlCl₃ to enhance regioselectivity . Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or CCl₄) are critical for minimizing side products. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, -CH₂OH protons at δ 4.5–5.0 ppm) .
  • IR : Peaks at ~3400 cm⁻¹ (O-H stretch) and ~1520 cm⁻¹ (NO₂ symmetric stretch) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 246.98) .

Q. How can solubility properties impact experimental design for this compound?

  • Methodology : this compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (CH₂Cl₂). Solubility tests at varying temperatures (20–60°C) guide solvent selection for reactions or crystallization. For example, recrystallization from ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination be addressed during synthesis?

  • Methodology : Competing bromination at adjacent positions (e.g., para to nitro groups) is mitigated using sterically hindered catalysts (e.g., AlCl₃) or directing groups. Computational modeling (DFT) predicts reactive sites by analyzing electron density maps and frontier molecular orbitals . Experimental validation via LC-MS monitors intermediate formation .

Q. What strategies resolve contradictions between spectral data and predicted structures?

  • Methodology : Cross-validation using multiple techniques is essential. For example:

  • If NMR suggests unexpected substituents, single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides unambiguous structural confirmation.
  • Discrepancies in mass spectra may arise from isotopic bromine patterns (¹⁹Br/⁸¹Br); isotopic distribution simulations (e.g., using MestReNova) clarify assignments .

Q. How does the compound’s stability under thermal or photolytic conditions affect storage and reaction design?

  • Methodology : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) assess degradation. TGA/DSC analysis identifies decomposition thresholds (>150°C). Photostability tests under UV/visible light (ICH Q1B guidelines) recommend amber glass storage and inert atmospheres for light-sensitive reactions .

Q. What computational approaches predict reactivity in downstream derivatization (e.g., esterification or coupling reactions)?

  • Methodology : Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. For instance, the hydroxyl group’s reactivity in Mitsunobu reactions (e.g., with DIAD/TPP) is modeled via Gaussian software, optimizing reaction parameters (e.g., solvent dielectric constant) .

Q. How can X-ray crystallography address ambiguities in molecular conformation?

  • Methodology : SCXRD data collected at low temperature (100 K) reduces thermal motion artifacts. SHELXS/SHELXL refine hydrogen bonding networks (e.g., O-H⋯O interactions between hydroxyl and nitro groups). Disordered bromine atoms are resolved using PART instructions and anisotropic displacement parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.